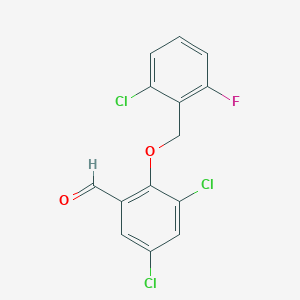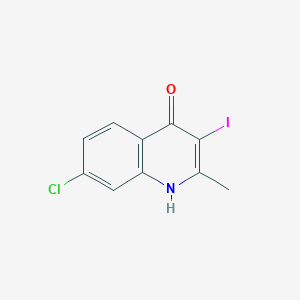
3-Ethyl 6-isopropyl 4-bromoquinoline-3,6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl 6-isopropyl 4-bromoquinoline-3,6-dicarboxylate is a chemical compound with the molecular formula C16H16BrNO4 and a molecular weight of 366.21 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 3-Ethyl 6-isopropyl 4-bromoquinoline-3,6-dicarboxylate typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but a common approach includes the bromination of a quinoline derivative followed by esterification to introduce the ethyl and isopropyl groups . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
3-Ethyl 6-isopropyl 4-bromoquinoline-3,6-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced, leading to different derivatives.
Ester Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Ethyl 6-isopropyl 4-bromoquinoline-3,6-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: Its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Chemical Research: It serves as a precursor for the synthesis of more complex quinoline derivatives
Wirkmechanismus
The mechanism of action of 3-Ethyl 6-isopropyl 4-bromoquinoline-3,6-dicarboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The quinoline ring system is known to interfere with DNA synthesis and function, which can be exploited in anticancer and antimicrobial therapies .
Vergleich Mit ähnlichen Verbindungen
3-Ethyl 6-isopropyl 4-bromoquinoline-3,6-dicarboxylate can be compared with other quinoline derivatives, such as:
6-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate: Contains additional halogen atoms, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can impart unique chemical and biological properties.
Eigenschaften
Molekularformel |
C16H16BrNO4 |
|---|---|
Molekulargewicht |
366.21 g/mol |
IUPAC-Name |
3-O-ethyl 6-O-propan-2-yl 4-bromoquinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C16H16BrNO4/c1-4-21-16(20)12-8-18-13-6-5-10(7-11(13)14(12)17)15(19)22-9(2)3/h5-9H,4H2,1-3H3 |
InChI-Schlüssel |
RKLILUFUIJONMR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1Br)C(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


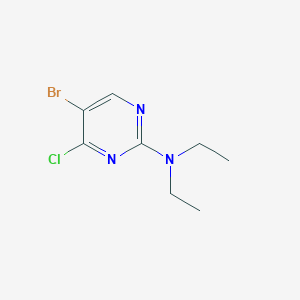
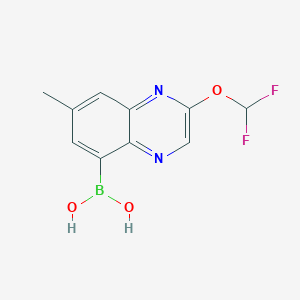
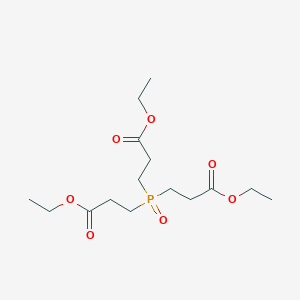
![2-(Dimethylamino)pyrrolo[2,1-f][1,2,4]triazine-4(3H)-thione](/img/structure/B15231232.png)

![6-(tert-Butyl)-1,3-dimethyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B15231243.png)
![(4aR,8aR)-Octahydro-1H-pyrano[3,4-b]pyridine](/img/structure/B15231249.png)
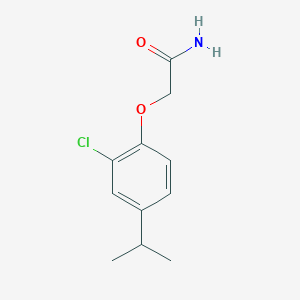
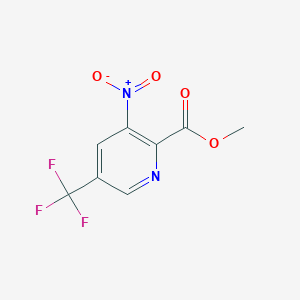

![4-Fluorobicyclo[4.1.0]heptane-3-carboxylicacid](/img/structure/B15231284.png)
